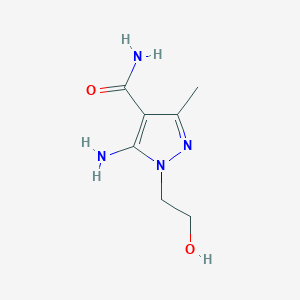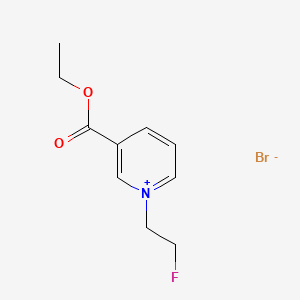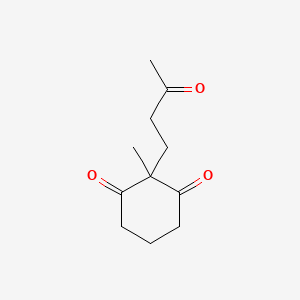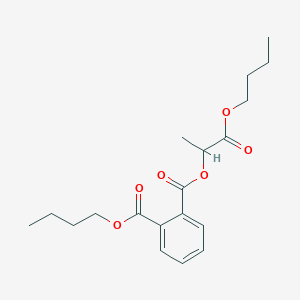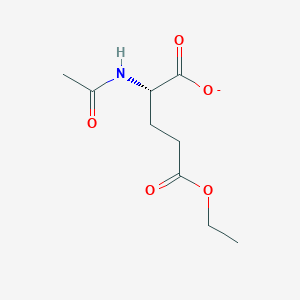
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate is a chemical compound with the molecular formula C9H15NO5 It is a derivative of glutamic acid, where the amino group is acetylated, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetamido-5-ethoxy-5-oxopentanoate typically involves the acetylation of L-glutamic acid followed by esterification. The process begins with the protection of the amino group of L-glutamic acid using acetic anhydride to form N-acetyl-L-glutamic acid. This intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the process, ensuring consistent product quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (2S)-2-Acetamido-5-oxopentanoic acid.
Reduction: (2S)-2-Acetamido-5-hydroxy-5-oxopentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Acetamido-5-ethoxy-5-oxopentanoate involves its interaction with specific enzymes and receptors in biological systems. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-glutamic acid: Similar structure but lacks the ethoxy ester group.
L-Glutamic acid: The parent compound without acetylation and esterification.
(2S)-2-Acetamido-5-oxopentanoic acid: Similar but without the ethoxy group.
Uniqueness
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate is unique due to its specific combination of acetylation and esterification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1069-69-8 |
|---|---|
Fórmula molecular |
C9H14NO5- |
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-5-ethoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H15NO5/c1-3-15-8(12)5-4-7(9(13)14)10-6(2)11/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/p-1/t7-/m0/s1 |
Clave InChI |
ZVRKBFMAKKDMCL-ZETCQYMHSA-M |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(=O)C |
SMILES canónico |
CCOC(=O)CCC(C(=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)

